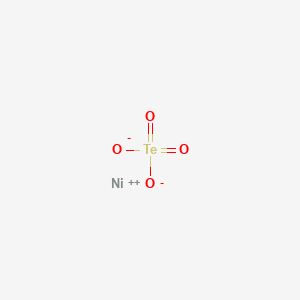

Nickel(2+) tellurate

Description

Evolution of Nickel(2+) Tellurate (B1236183) and Related Chalcogenide Chemistry in Materials Science

The field of transition metal chalcogenides has garnered considerable attention over the past few decades due to the wide array of physical and chemical properties exhibited by these materials. nih.gov While initial research heavily focused on nickel sulfides and, to a lesser extent, nickel selenides, nickel tellurides have emerged as a significant area of study. nih.gov The lower electronegativity of tellurium compared to sulfur and selenium imparts a more metallic character to tellurides, leading to unique properties that often outperform their sulfide (B99878) and selenide (B1212193) counterparts, particularly in electrocatalytic applications. nih.gov

The synthesis and characterization of various nickel telluride phases, such as NiTe, NiTe2, and Ni2Te3, have been a focal point of research. nih.gov These compounds are known to form a continuous series of compositions between NiTe and NiTe2, all of which typically crystallize in a hexagonal structure. nih.gov The development of synthesis methods, including mechanochemical processes, has enabled the production of binary nickel tellurides without the use of solvents or toxic precursors, making their study more accessible and environmentally friendly. nih.govresearchgate.net

Significance of Nickel(2+) Tellurate in Advanced Multifunctional Materials Systems

This compound and its related compounds are at the forefront of research into multifunctional materials. These materials are sought after for their potential to exhibit multiple useful properties, such as unique electronic, magnetic, and catalytic functionalities, within a single compound.

Honeycomb layered tellurates, a class of materials that includes nickel tellurates, are particularly promising due to their fascinating crystal-structural versatility and a rich composition space. researchgate.netarxiv.org These materials are being explored for a wide range of applications, from energy storage and catalysis to optics. researchgate.netarxiv.orgresearchgate.net The intricate honeycomb architecture and layered framework of these oxides provide a unique platform for developing materials with tailored properties. researchgate.net

For instance, transition metal tellurates of the M3TeO6 type (where M is a transition metal like Ni) are of significant interest for their magnetoelectric applications. nih.govacs.org The compound Ni3TeO6, one of the longest-known tellurates in this family, crystallizes in a polar corundum-type structure and exhibits collinear antiferromagnetic ordering at low temperatures, which in turn induces spin-induced ferroelectric ordering. nih.govacs.org2dsemiconductors.com This coupling of magnetic and electric properties is a hallmark of multiferroic materials, which are highly desirable for next-generation electronic devices.

Furthermore, the strong metallic characteristics of telluride materials allow for enhanced diffusion kinetics of electrolyte ions, making them excellent candidates for high-rate capability energy storage devices. frontiersin.orgnih.gov Two-dimensional metal telluride nanomaterials, in particular, are being investigated for their potential in supercapacitors, alkali-ion batteries, and electrocatalysis. frontiersin.orgnih.gov

Current Academic Research Trajectories and Underexplored Facets of this compound Compounds

Current research on nickel tellurate compounds is largely focused on expanding their compositional diversity and understanding the relationship between their structure and properties. researchgate.netarxiv.org Despite their potential, the full range of possible nickel tellurate compositions remains underexplored due to the complexities involved in their experimental design and synthesis. researchgate.netarxiv.org

To address this, researchers are employing computational methods, such as density functional theory (DFT), to predict the crystal structures of new honeycomb layered tellurates. researchgate.netarxiv.orgresearchgate.net These theoretical studies not only propose new compositions but also provide valuable insights into the rational design of multifunctional materials. researchgate.netarxiv.orgresearchgate.net

A significant area of ongoing investigation is the synthesis and characterization of nanostructured nickel tellurates. nih.govacs.org For example, hydrothermal synthesis has been successfully used to create single-phased nanocrystals of Ni3TeO6. nih.govacs.org These nanomaterials have shown slightly higher antiferromagnetic transition temperatures compared to their bulk counterparts and exhibit semiconducting and photoconductive properties, opening up potential applications in photodetectors. nih.gov

The synthesis of nickel tellurides with various stoichiometries via methods like mechanochemistry is another active research area. nih.govresearchgate.net This approach has been shown to produce nanoparticles with ferromagnetic behavior at room temperature and varying band gap energies, highlighting the tunability of their properties. nih.govresearchgate.net

However, many aspects of nickel tellurate chemistry and physics remain to be fully explored. The physical properties of some layered nickel telluride phases, such as the R3m form of NiTe, are still largely unknown and await discovery. 2dsemiconductors.com Additionally, while the electrocatalytic properties of nickel tellurides for reactions like the oxygen evolution reaction (OER) are promising, further research is needed to optimize their performance and understand the underlying mechanisms. mst.eduacs.orgresearchgate.netresearchgate.net The exploration of new synthetic routes, the investigation of novel compositions, and the detailed characterization of their physical properties will continue to be the driving forces in the field of nickel tellurate research.

Data on Nickel Tellurate Compounds

The following tables provide a summary of key data related to various nickel tellurate compounds discussed in this article.

Table 1: Crystallographic Data of Selected Nickel Tellurate Compounds

| Compound | Crystal System | Space Group | Lattice Parameters (Å) |

| Ni3TeO6 | Rhombohedral | R3 | a = 5.106, c = 13.758 |

| NiTe | Hexagonal | P63/mmc | a = 3.97, c = 5.37 |

| NiTe2 | Hexagonal | P-3m1 | a = 3.84, c = 5.27 |

| Ni15Te12O34Cl10 | Triclinic | P-1 | a = 10.3248, b = 10.3249, c = 11.6460 |

| Na4NiTeO6 | Triclinic | P-1 | - |

| Ni2Te3 | Hexagonal | - | - |

Table 2: Magnetic and Electronic Properties of Selected Nickel Tellurate Compounds

| Compound | Magnetic Ordering | Néel Temperature (TN) (K) | Band Gap (eV) |

| Ni3TeO6 | Antiferromagnetic | ~52-57 | - |

| NiTe | Ferromagnetic (nanoparticles) | - | 3.59 |

| NiTe2 | - | - | 3.94 |

| Ni2Te3 | Ferromagnetic (nanoparticles) | - | 3.70 |

| Ni15Te12O34Cl10 | Antiferromagnetic | ~10 and ~50 | - |

| Na4NiTeO6 | Antiferromagnetic | ~6.5 | - |

Magnetic properties can be dependent on factors such as particle size and synthesis method. Band gap values are for mechanochemically synthesized nanoparticles. nih.govresearchgate.net

Properties

CAS No. |

15852-21-8 |

|---|---|

Molecular Formula |

NiO4Te |

Molecular Weight |

250.3 g/mol |

IUPAC Name |

nickel(2+);tellurate |

InChI |

InChI=1S/Ni.H2O4Te/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 |

InChI Key |

JWTUERYYWTZBJA-UHFFFAOYSA-L |

Canonical SMILES |

[O-][Te](=O)(=O)[O-].[Ni+2] |

Origin of Product |

United States |

Synthesis Methodologies for Nickel 2+ Tellurate and Analogous Systems

Solid-State Reaction Approaches for Nickel(2+) Tellurate (B1236183) Materials

Solid-state synthesis is a conventional and widely used method for producing inorganic materials, including tellurates and their analogues. This approach relies on the atomic diffusion of constituents in the solid phase at elevated temperatures to form a new, thermodynamically stable compound.

The direct solid-state synthesis of complex nickel(II) molybdenum tellurates is not extensively documented in readily available literature. However, the principles of this method can be understood by examining the synthesis of analogous compounds like nickel molybdates and alkali-nickel tellurates. The synthesis of a hypothetical nickel molybdenum tellurate would likely involve mixing stoichiometric amounts of precursor powders, such as nickel oxide (NiO), molybdenum trioxide (MoO₃), and tellurium dioxide (TeO₂). This mixture would then be subjected to prolonged heating at high temperatures to facilitate the reaction.

For comparison, nickel molybdate (B1676688) (NiMoO₄) has been synthesized via various routes, including high-temperature solid-state reactions. berkeley.edu The β-phase of NiMoO₄, which is stable only at high temperatures, is of particular interest for its catalytic properties. berkeley.edu Similarly, solid-state methods are used to produce a variety of complex oxides, indicating the general applicability of this technique. acs.orgsci-hub.se

The synthesis of alkali-nickel tellurates via conventional high-temperature solid-state reactions is well-established. These methods are used to produce crystalline compounds with unique magnetic and electrochemical properties. For example, new tellurate compounds Na₄MTeO₆ (where M = Ni) have been successfully synthesized using this approach. beilstein-journals.orgnih.gov The process involves mixing precursor materials and heating them at high temperatures to induce a reaction in the solid state.

A series of mixed alkali-ion honeycomb layered oxides with the composition Na₂₋ₓKₓNi₂TeO₆ were synthesized via a high-temperature solid-state route. nih.gov This method demonstrates the capability to produce complex, multi-element tellurate structures. The tendency of these mixed-alkali compounds to form two-phase mixtures is attributed to the significant difference in the ionic radii of sodium and potassium ions. nih.gov

Table 1: Parameters for Solid-State Synthesis of Alkali-Nickel Tellurates

| Target Compound | Precursors | Synthesis Conditions | Resulting Structure | Reference |

|---|---|---|---|---|

| Na₄NiTeO₆ | Not specified | Conventional high-temperature solid-state reaction | Triclinic system, space group P-1, with alternating spin-chain structure | beilstein-journals.org |

| Na₂₋ₓKₓNi₂TeO₆ (0 ≤ x ≤ 2) | Na₂Ni₂TeO₆ and K₂Ni₂TeO₆ | High-temperature solid-state reaction | Honeycomb layered oxides; two-phase mixtures observed | nih.gov |

Solid-state reactions are a crucial step in preparing materials for advanced applications like thin-film deposition. Sputtering targets composed of nickel telluride (NiTe₂), used for creating vertically aligned thin films via radio-frequency (RF) magnetron sputtering, are fabricated using this method. mdpi.comoaepublish.com The traditional preparation of nickel tellurides often involves solid-state reactions that require high temperatures and long reaction times, sometimes up to 10 days. nih.gov

The fabrication process for a NiTe₂ sputtering target involves placing high-purity nickel (99.9%) and tellurium pellets (99.999%) into a vacuum-sealed quartz tube. mdpi.comoaepublish.com This tube is then heated in a furnace to 1273 K for 24 hours. mdpi.comoaepublish.com Following the heating phase, it undergoes a controlled cooling process. mdpi.comoaepublish.com The resulting NiTe₂ powders are then processed, for instance, using a spark plasma sintering (SPS) system, to form a dense sputtering target. oaepublish.com Materials for sputtering targets are typically produced using crystallization and solid-state processes to ensure high purity. Current time information in Bangalore, IN.

Table 2: Protocol for NiTe₂ Sputtering Target Fabrication

| Parameter | Specification | Reference |

|---|---|---|

| Precursors | Ni (purity 99.9%) and Te pellets (purity 99.999%) | mdpi.comoaepublish.com |

| Reaction Vessel | Vacuum-sealed quartz tube | mdpi.comoaepublish.com |

| Heating Temperature | 1273 K | mdpi.comoaepublish.com |

| Heating Duration | 24 hours | mdpi.comoaepublish.com |

| Cooling Process | Cooled from 1273 K to 773 K at 100 K/h, then furnace-cooled to room temperature | mdpi.comoaepublish.com |

| Post-Processing | Pressed in a Spark Plasma Sintering (SPS) system at 773 K | oaepublish.com |

Solution-Based Chemical Synthesis Routes for Nickel(2+) Tellurate Nanostructures

Solution-based methods, particularly hydrothermal synthesis, offer significant advantages over solid-state reactions, including better control over particle size, morphology, and composition at lower reaction temperatures.

Hydrothermal synthesis is a versatile and widely used technique for producing a variety of nanostructured materials, including nickel tellurates and tellurides. This method involves chemical reactions in aqueous solutions at elevated temperatures and pressures within a sealed vessel called an autoclave. lidsen.com

For the synthesis of nickel tellurate, specifically Ni₃TeO₆, a typical hydrothermal procedure involves mixing stoichiometric amounts of nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) and telluric acid (H₆O₆Te) in deionized water. lidsen.com An additive, such as sodium hydroxide (B78521) (NaOH), is often used to adjust the pH. acs.orglidsen.comabechem.com The resulting solution is sealed in an autoclave and heated to temperatures around 180 °C for approximately 12 hours. lidsen.com This process yields single-phased nanocrystals of Ni₃TeO₆ with an average particle size of about 37 nm. acs.orgabechem.com This method is advantageous as it can prevent the incorporation of sodium into the crystal structure, which can occur in other synthesis approaches like co-precipitation. lidsen.comabechem.com

Similarly, nickel telluride (NiTe) nanostructures can be synthesized hydrothermally at remarkably low temperatures. researchgate.net For instance, NiTe elongated nanostructures have been produced through a rapid, one-hour hydrothermal reaction at just 145°C. researchgate.net The hydrothermal synthesis of nickel cobalt telluride (NiCoTe) nanorods has also been demonstrated in a one-pot method using reducing agents like cetyltrimethylammonium bromide and ascorbic acid.

Table 3: Hydrothermal Synthesis Parameters for Nickel Tellurate/Telluride

| Target Compound | Precursors | Temperature | Time | Resulting Nanostructure | Reference |

|---|---|---|---|---|---|

| Ni₃TeO₆ | Ni(NO₃)₂·6H₂O, H₆O₆Te, NaOH | 180 °C | 12 h | Nanoparticles (~37 nm) | acs.orglidsen.comabechem.com |

| NiTe | Not specified | 145 °C | 1 h | Elongated nanostructures | researchgate.net |

| NiCoTe | Not specified, with reducing agents | Not specified | Not specified | Nanorods |

The morphology of nanostructures can be precisely controlled by manipulating reaction parameters, with pH being a critical factor. In the hydrothermal synthesis of nickel tellurates, pH plays a decisive role in the final product's morphology. A novel approach has been developed to create dimensionally variable nano nickel tellurate (NTO), such as nanorods, through a pH-assisted anisotropic transformation from an amorphous starting material. This technique allows for the formation of nanorods with average widths of 5–30 nm and lengths extending into the micrometer scale.

Studies on the synthesis of Ni₃TeO₆ and the analogous Cu₃TeO₆ have utilized NaOH to control the pH, which in turn influences the growth speed and purity of the resulting crystals. lidsen.comabechem.com For instance, adjusting the pH to 7 was found to be optimal for producing pure Ni₃TeO₆ nanoparticles without the formation of sodium-containing secondary phases. lidsen.comabechem.com In the synthesis of related copper tellurates (Cu₃TeO₆), it was found that acidic conditions (pH=2) prevented crystal growth, while increasing the pH to basic conditions (pH=10) led to the formation of dispersed nanoparticles with a high yield. This demonstrates the profound impact of pH on controlling the nucleation and growth of metal tellurate nanostructures.

Solvothermal Synthesis Techniques for Nickel Tellurate Materials

Solvothermal synthesis is a versatile method for preparing a variety of nanomaterials, including nickel tellurides and bimetallic nickel cobalt tellurides. nih.govnih.govresearchgate.net This technique involves a chemical reaction in a sealed vessel, often a Teflon-lined stainless-steel autoclave, where the solvent is heated above its boiling point to increase the pressure. researchgate.net The choice of solvent is crucial, with ethylene (B1197577) glycol being a common option for preparing materials like BiSbTe₃ nanosheets. nih.gov The solvothermal method allows for the synthesis of various morphologies, including nanorods, nanosheets, nanowires, and nanotubes. nih.gov

For instance, novel bimetallic nickel cobalt telluride nanotubes have been synthesized on nickel foam using a facile solvothermal method followed by an ion-exchange reaction with Na₂TeO₃ at 180°C. researchgate.net This process converts nickel cobalt nanosheets, initially formed through solvothermal synthesis, into nanotubes. researchgate.net The hydro/solvothermal method is widely used for preparing nickel tellurides with different stoichiometries such as NiTe, NiTe₂, and Ni₃Te₂. nih.gov

Pechini Sol-Gel Synthesis of Nickel(II) Tellurium Oxide

The Pechini sol-gel method is a wet-chemical technique used to synthesize complex oxide materials, including nickel(II) tellurium oxide (Ni₃TeO₆). acs.orgresearchgate.netrsc.orgresearchgate.net This process involves the formation of a polymeric resin containing a homogeneous distribution of metal cations. unit.no Typically, metal precursors are dissolved in a solution with a chelating agent, like citric acid, and a polyhydroxy alcohol, such as ethylene glycol. unit.no Upon heating, a polyesterification reaction occurs, resulting in a solid polymeric resin that traps the metal ions. unit.no Subsequent calcination of this resin at elevated temperatures removes the organic components, yielding the desired oxide powder. acs.orgresearchgate.netunit.no

In the synthesis of nickel(II) tellurium oxide, the material is typically calcined at different temperatures, such as 400°C, 600°C, and 800°C, which influences its physical and electrochemical properties. acs.orgresearchgate.net For example, nickel(II) tellurium oxide calcined at 600°C has shown promising results as a (photo)electrocatalyst for the oxygen evolution reaction (OER) in alkaline media. acs.org The Pechini method's ability to achieve atomic-level mixing of precursors contributes to the formation of phase-pure materials at relatively low temperatures. unit.no

| Material | Synthesis Method | Calcination Temperatures | Key Application |

| Nickel(II) tellurium oxide | Pechini sol-gel | 400°C, 600°C, 800°C | (Photo)electrocatalyst for OER acs.orgresearchgate.net |

| Europium tellurium oxide | Pechini sol-gel | 400°C, 900°C | Electrocatalyst for OER researchgate.net |

Electrodeposition Techniques for Nickel Telluride and Related Films

Electrodeposition is a cost-effective and scalable method for fabricating thin films of nickel telluride and related compounds directly onto conductive substrates. scispace.comd-nb.inforsc.orgmedcraveonline.com This technique involves the reduction of ionic species from an electrolyte solution onto a cathode surface. medcraveonline.com The process allows for the formation of well-adherent and uniform films by controlling parameters such as deposition potential, time, and electrolyte composition. scispace.comd-nb.info

For the synthesis of NiTe₂ thin films, an aqueous solution containing nickel sulfate (B86663) hexahydrate and tellurium dioxide can be used. scispace.com The addition of complexing agents like triethanolamine (B1662121) (TEA) can improve the quality and stoichiometry of the deposited films. scispace.comd-nb.info Cyclic voltammetry is often employed to determine the optimal deposition potential range. d-nb.info For NiTe₂, this is typically in the reduction region of -0.9 V to -1.1 V. d-nb.info

A two-step method has also been reported for preparing compact NiTe thin films, where a high-density tellurium film is first electrodeposited onto a nickel foil, followed by a low-temperature heat treatment to form the nickel telluride layer. rsc.org This approach has been shown to form an ohmic contact, which is beneficial for applications in solar cells. rsc.org

| Film | Substrate | Key Additive | Deposition Potential |

| NiTe₂ | Indium Tin Oxide (ITO) | Triethanolamine (TEA) | -0.9 V to -1.1 V scispace.comd-nb.info |

| NiTe | Nickel Foil | None (Two-step process) | Not applicable (Heat treatment) rsc.org |

| NiS₂, NiSe₂ | Indium Tin Oxide (ITO) | Not specified | -0.8 V to -0.9 V medcraveonline.com |

Vapor-Phase and Related Synthesis Methodologies

Vapor-phase synthesis methods offer a high degree of control over the crystal structure and composition of the resulting materials. rsc.orgrsc.org A notable example is the direct vapor-solid synthesis strategy for preparing carbon-supported nickel telluride nanoparticles. rsc.orgrsc.org In this method, elemental tellurium is first evaporated under reduced pressure to form a thin layer. rsc.org This tellurium vapor is then reacted with pre-reduced nickel nanoparticles supported on carbon. rsc.org This facile approach allows for the synthesis of various single- and multi-phase nickel-tellurium compounds, including Ni₃Te₂, NiTe, and NiTe₂. rsc.orgrsc.org

Another vapor-phase technique is chemical vapor deposition (CVD), which has been used to grow two-dimensional platinum telluride (PtTe₂) nanosheets. researchgate.net While not directly focused on nickel tellurate, this demonstrates the capability of vapor-phase methods in producing well-defined nanostructures of metal tellurides. Radio-frequency (RF) magnetron sputtering is another vapor-phase deposition technique used to synthesize vertically aligned nickel telluride thin films, which can be beneficial for applications like the hydrogen evolution reaction. aip.org Furthermore, on-site synthesis of atomically-thin nickel tellurides with various stoichiometric phases has been achieved on graphene/SiC substrates under ultra-high-vacuum conditions, which can be considered a specialized vapor-phase approach. acs.org

Chemical Vapor Transport Reactions for Nickel Tellurite (B1196480) Oxohalides

Chemical Vapor Transport (CVT) is a significant method for synthesizing high-quality single crystals of various solid-state compounds. iastate.edu The process utilizes a gaseous transport agent to move a nonvolatile solid from a source zone to a deposition zone (or "sink") along a temperature gradient. iastate.eduresearchgate.net

A notable example of this technique is the synthesis of the novel nickel tellurite oxohalide, Ni₁₅Te₁₂O₃₄Cl₁₀. researchgate.netrsc.orglu.se This compound was prepared through chemical vapor transport reactions, leading to the formation of single crystals suitable for X-ray diffraction analysis. researchgate.netrsc.orglu.se The resulting crystals belong to the triclinic space group P-1. researchgate.netrsc.org The structure consists of nickel oxide ribbons connected by [TeO₃] and [TeO₄] groups, creating an open framework where chlorine atoms and tellurium lone pairs face voids. researchgate.netrsc.orgrsc.org In this structure, the Ni²⁺ ions exhibit octahedral coordination as [NiO₆] and [NiO₄Cl₂], while the Te⁴⁺ ions have one-sided [TeO₃] and [TeO₄] coordinations. rsc.orgrsc.org

The success of CVT reactions depends critically on the transport equilibrium. iastate.edu For instance, the transport of nickel tellurate (NiTeO₄) can be influenced by its thermal dissociation, where at high temperatures it may decompose. researchgate.net The oxygen partial pressure is a crucial factor in the CVT of oxide materials; it determines whether the target solid is deposited or if a product with a different oxygen content forms. researchgate.net

Table 1: Crystallographic Data for Ni₁₅Te₁₂O₃₄Cl₁₀ Synthesized via CVT

| Parameter | Value | Reference |

| Formula | Ni₁₅Te₁₂O₃₄Cl₁₀ | researchgate.netrsc.org |

| Crystal System | Triclinic | researchgate.netrsc.org |

| Space Group | P-1 | researchgate.netrsc.org |

| Cell Parameters | a = 10.3248(6) Åb = 10.3249(6) Åc = 11.6460(8) Åα = 73.782(6)°β = 73.782(6)°γ = 63.51(2)° | researchgate.netrsc.org |

| Z | 1 | researchgate.netrsc.org |

Chemical Vapor Deposition (CVD) for Nickel Telluride Films

Chemical Vapor Deposition (CVD) is a versatile technique used to produce thin films, including nickel telluride films for electronic applications. google.comsamaterials.com This method involves the deposition of a solid material from a gaseous phase onto a substrate. americanelements.com

Nickel telluride (NiTe₂) films have been successfully synthesized using CVD on a variety of substrates, such as SiO₂/Si, quartz, sapphire, and PET. samaterials.com These films are targeted for use in optoelectronic and microelectronic devices. samaterials.com The process can be adapted for different applications; for example, nickel telluride evaporation materials are used in both CVD and Physical Vapor Deposition (PVD) to create thin films for semiconductors and optical devices. samaterials.com

A more complex application of this method involves the one-pot synthesis of a Bi-Te-Ni-Fe complex coating on a magnesium oxide substrate via ambient pressure CVD. mdpi.com In this process, nickel acetate, bismuth acetate, iron (III) nitrate, and tellurium (IV) chloride were dissolved in N,N-dimethylformamide (DMF) to act as metal source precursors. mdpi.com Using hydrogen as a carrier gas at a substrate temperature of 500 °C, a deposition rate of approximately 100 µm/h was achieved. mdpi.com

Vapor-Solid Synthesis for Carbon Black Supported Nickel Telluride Nanoparticles

The vapor-solid (VS) synthesis method has emerged as a facile and effective strategy for preparing carbon black-supported nickel telluride nanoparticles. rsc.orgrsc.orgmdpi.com This technique allows for remarkable control over the crystal structure and composition of the resulting intermetallic nanoparticles. rsc.orgnih.gov The VS method involves sealing stoichiometric amounts of the constituent metals (in this case, nickel and tellurium) in an evacuated quartz vessel, where they are spatially separated and equilibrated within a temperature gradient. rsc.org

This approach has been used to prepare a range of single- and multi-phase samples containing various Ni-Te compounds, including Ni₃Te₂, NiTe, NiTe₂₋ₓ, and NiTe₂. rsc.orgrsc.orgnih.gov The resulting nanoparticles, supported on carbon black, have been investigated for their catalytic performance, particularly for the hydrogen evolution reaction (HER) and oxygen reduction reaction (ORR) in alkaline media. rsc.orgmdpi.comnih.gov The catalytic activity for ORR was found to follow the order: Ni₃Te₂ > NiTe > NiTe₂₋ₓ > Ni. mdpi.com Energy-dispersive X-ray spectroscopy (EDS) mapping confirms the selective intake of tellurium into the nickel nanoparticles during synthesis. rsc.org

Table 2: Nickel Telluride Phases Synthesized via Vapor-Solid Method

| Compound | Application Studied | Reference |

| Ni₃Te₂ | Electrocatalytic Hydrogen Evolution, Oxygen Reduction | rsc.orgmdpi.comnih.gov |

| NiTe | Electrocatalytic Hydrogen Evolution, Oxygen Reduction | rsc.orgmdpi.comnih.gov |

| NiTe₂₋ₓ | Electrocatalytic Hydrogen Evolution, Oxygen Reduction | rsc.orgmdpi.comnih.gov |

| NiTe₂ | Electrocatalytic Hydrogen Evolution | rsc.orgrsc.orgnih.gov |

Mechanochemical Synthesis of Binary Nickel Tellurides

Mechanochemical synthesis, or mechanical alloying, is a solvent-free, solid-state processing technique that uses high-energy ball milling to induce chemical reactions. mdpi.com This method has been successfully employed to produce various binary nickel tellurides, such as NiTe, NiTe₂, and Ni₂Te₃, from their elemental precursors. mdpi.comresearchgate.netnih.gov The process involves milling stoichiometric mixtures of nickel and tellurium powders in stainless steel vials, typically under a nitrogen atmosphere, for periods ranging from one to twelve hours. mdpi.comresearchgate.net

This approach avoids the use of solvents and toxic precursors while being less energy-intensive than traditional solid-state reactions. mdpi.comnih.gov Characterization using powder X-ray diffraction (pXRD) shows that pure products are generally obtained after 8 to 12 hours of milling. mdpi.com The resulting materials consist of aggregates, hundreds of nanometers in size, which are composed of smaller nanosized crystallites. mdpi.comnih.gov For example, after 12 hours of milling, NiTe₂ was obtained with an average crystallite size of 23 nm. mdpi.comresearchgate.net These mechanochemically synthesized nickel tellurides have been found to exhibit ferromagnetic behavior at room temperature. mdpi.comnih.gov

Table 3: Research Findings from Mechanochemical Synthesis of Nickel Tellurides

| Compound | Milling Time (h) | Avg. Crystallite Size (nm) | Band Gap (eV) | Reference |

| NiTe | 8 | 12 | 3.59 | mdpi.comresearchgate.net |

| NiTe₂ | 12 | 23 | 3.94 | mdpi.comresearchgate.net |

| Ni₂Te₃ | 12 | - | 3.70 | mdpi.comresearchgate.net |

Synthesis of Specific this compound Salts, e.g., Nickel(2+) Salt of Telluric Acid

The synthesis of this compound salts typically involves aqueous reaction pathways. One proposed method is the reaction of nickel(II) hydroxide or nickel(II) carbonate with telluric acid (H₂TeO₄) in an aqueous solution. ontosight.ai Another potential route involves precipitation from solutions containing nickel salts and telluric acid. vulcanchem.com

Research has detailed the preparation of several complex this compound compounds. cdnsciencepub.com By mixing nickel chloride or nickel perchlorate (B79767) with telluric acid and adjusting the pH, different products can be precipitated. For example, adding sodium hydroxide to a solution of equimolar amounts of nickel perchlorate and telluric acid until the pH reaches 6 results in an apple-green precipitate identified as NaNi₄(H₃TeO₆)₃·6H₂O. cdnsciencepub.com

In another synthesis, mixing nickel chloride and telluric acid in a 1-to-3 molar ratio and then adding alkaline sodium hypochlorite (B82951) yields a green precipitate. cdnsciencepub.com This product, containing divalent nickel, was identified as Na₆Ni(H₃TeO₆)₃·H₂O. cdnsciencepub.com These syntheses demonstrate that the stoichiometry of the resulting nickel tellurate complex can be controlled by the reaction conditions, particularly the pH and the molar ratios of the reactants. cdnsciencepub.com

Table 4: Examples of Synthesized this compound Salts

| Compound Formula | Reactants | Key Conditions | Reference |

| NaNi₄(H₃TeO₆)₃·6H₂O | Nickel perchlorate, Telluric acid | Addition of NaOH to pH 6 | cdnsciencepub.com |

| Na₆Ni(H₃TeO₆)₃·H₂O | Nickel chloride, Telluric acid | Addition of alkaline sodium hypochlorite | cdnsciencepub.com |

Structural Characterization and Analysis of Nickel 2+ Tellurate Compounds

Crystallographic Studies and Crystal Structure Determination

Crystallography is the cornerstone for determining the precise three-dimensional atomic structure of nickel tellurate (B1236183) compounds. Through the diffraction of X-rays by the crystalline lattice, researchers can map the electron density and, consequently, the positions of individual atoms within the unit cell.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for unambiguously determining the crystal structure of new materials. This technique requires the synthesis of high-quality single crystals, which are then exposed to a focused X-ray beam. The resulting diffraction pattern provides the data necessary to solve the crystal structure, including unit cell parameters, space group, and atomic coordinates.

For instance, the novel nickel tellurite (B1196480) oxohalide, Ni₁₅Te₁₂O₃₄Cl₁₀, was synthesized via chemical vapor transport, and its structure was determined by SCXRD. researchgate.netnih.gov The analysis revealed a triclinic space group P-1 with pseudomonoclinic cell parameters. rsc.orgrsc.org Similarly, the structures of Ni₅.₆₆SbTe₂ and Ni₅.₇₂SbSe₂ were characterized using SCXRD, which identified a high concentration of nickel vacancies on one of the nickel sites. acs.org In situ synchrotron X-ray diffraction has also been employed to study the formation mechanism of Ni₃TeO₆ nanoparticles during calcination, providing real-time insights into the crystallization process. rsc.org

Table 1: Crystallographic Data for Select Nickel Tellurate and Related Compounds Determined by SCXRD

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Nickel Tellurite Chloride | Ni₁₅Te₁₂O₃₄Cl₁₀ | Triclinic | P-1 | 10.3248(6) | 10.3249(6) | 11.6460(8) | 73.782(6) | 73.782(6) | 63.51(2) |

| Nickel Antimonide Telluride | Ni₅.₆₆SbTe₂ | Tetragonal | I4/mmm | 3.7824(5) | 3.7824(5) | 19.244(4) | 90 | 90 | 90 |

| Nickel Tellurate | Ni₃TeO₆ | Rhombohedral | R3 | 5.109 | 5.109 | 13.7549 | 90 | 90 | 120 |

Data sourced from multiple studies. rsc.orgacs.orgacs.org

Powder X-ray diffraction (PXRD) is a versatile and widely used technique for the characterization of polycrystalline materials. It is instrumental for identifying crystalline phases, determining lattice parameters, and assessing sample purity. rsc.org By comparing the experimental diffraction pattern to databases of known materials, the constituent phases of a sample can be readily identified.

In the study of nickel tellurates, PXRD is crucial for confirming the formation of the desired compound and for monitoring the progress of solid-state reactions. For example, the synthesis of Ni₃TeO₆ via hydrothermal methods followed by calcination was monitored using in situ synchrotron X-ray diffraction, a powerful variant of PXRD. rsc.org Rietveld refinement of PXRD data is a powerful analytical tool used to refine the crystal structure model and obtain precise lattice parameters. This method was used to confirm the rhombohedral structure of hydrothermally synthesized Ni₃TeO₆. acs.org PXRD analysis also helped identify an impurity phase of NiTeO₄ in some preparations of Ni₃TeO₆. rsc.org

Nickel tellurates and tellurites exhibit a rich variety of crystal structures, often characterized by complex three-dimensional (3D) networks or layered architectures. These structures are built from the linkage of nickel-oxygen polyhedra and tellurium-oxygen polyhedra.

For instance, Ni₃TeO₆ possesses an ilmenite-like three-dimensional structure. materialsproject.org In contrast, nickel telluride (NiTe) exhibits a layered crystal structure, with strong covalent bonds within the layers and weaker van der Waals forces between them. ontosight.ai The compound Ni₁₅Te₁₂O₃₄Cl₁₀ features a framework structure with channels, which is less common for oxohalides containing lone-pair elements like Te⁴⁺ that typically form layered structures. rsc.org Some compounds, like Ni₃(Mo₂O₈)(XO₃) (X = Se, Te), feature 3D network structures built from cluster units and 2D nickel selenite (B80905) or tellurite layers. acs.orgnih.gov The study of these architectures is crucial for understanding the physical properties of these materials.

In most nickel tellurates and tellurites, the Ni²⁺ ion is found in an octahedral coordination environment, surrounded by six oxygen atoms (NiO₆). materialsproject.orgmaterialsproject.org However, in some complex structures, such as Ni₁₅Te₁₂O₃₄Cl₁₀, nickel can also exhibit [NiO₄Cl₂] coordination. researchgate.netrsc.org

Tellurium can exist in two primary oxidation states, Te⁴⁺ (tellurite) and Te⁶⁺ (tellurate), which lead to different coordination geometries. Te⁶⁺ is typically found in a regular octahedral coordination with oxygen (TeO₆). materialsproject.orgmaterialsproject.orgcambridge.org In contrast, the Te⁴⁺ cation possesses a stereochemically active lone pair of electrons, resulting in distorted, one-sided coordination polyhedra such as trigonal pyramids ([TeO₃]²⁻) or see-saw shapes ([TeO₄]⁴⁻). researchgate.netrsc.orgcambridge.orgmdpi.com For example, in Ni₁₅Te₁₂O₃₄Cl₁₀, Te⁴⁺ ions exhibit both [TeO₃] and [TeO₄] coordinations. rsc.org

Table 2: Coordination Environments in Selected Nickel Tellurate and Tellurite Compounds

| Compound | Nickel(II) Coordination | Tellurium(IV) Coordination | Tellurium(VI) Coordination |

| Ni₃TeO₆ | [NiO₆] octahedra | - | [TeO₆] octahedra |

| Ni₁₅Te₁₂O₃₄Cl₁₀ | [NiO₆] and [NiO₄Cl₂] octahedra | [TeO₃] and [TeO₄] polyhedra | - |

| NiTeO₃ | [NiO₆] octahedra | [TeO₃] trigonal pyramids | - |

Data compiled from various crystallographic studies. rsc.orgmaterialsproject.orgresearchgate.net

The synthesis of nickel tellurates and tellurides can often lead to the formation of multiple phases with different stoichiometric ratios. Therefore, careful investigation of the stoichiometry and phase purity is essential. Techniques like energy-dispersive X-ray spectroscopy (EDS) in a scanning electron microscope (SEM) are used to determine the elemental composition of the synthesized crystals. rsc.org

For example, in the synthesis of Ni₁₅Te₁₂O₃₄Cl₁₀, EDS analysis was used to confirm the atomic composition, which was in reasonable agreement with the results from the crystal structure refinement. rsc.org Mechanochemical methods have also been employed to synthesize nickel tellurides with various stoichiometries, such as NiTe, NiTe₂, and Ni₂Te₃, with the final products being characterized for phase purity using PXRD. mdpi.com The study of the Ni-Te system reveals a continuous series of compounds between the compositions of NiTe and NiTe₂. mdpi.com

Microscopic and Spectroscopic Probes for Structural Elucidation

While crystallography provides the primary structural information, microscopic and spectroscopic techniques offer complementary insights into the local structure, bonding, and electronic properties of nickel tellurate compounds.

Scanning electron microscopy (SEM) is used to study the morphology and elemental composition of the synthesized materials. rsc.org Transmission electron microscopy (TEM) provides higher resolution imaging, allowing for the characterization of nanostructured materials. rsc.org

Spectroscopic techniques such as X-ray photoelectron spectroscopy (XPS) are invaluable for determining the oxidation states of the constituent elements. rsc.orgacs.org For instance, XPS can confirm the presence of Ni²⁺, Te⁴⁺, and Te⁶⁺ in nickel tellurate nanostructures. acs.orgacs.org Infrared (IR) spectroscopy and UV-Visible diffuse reflectance spectroscopy can provide information about the vibrational modes and electronic band structure of the compounds, respectively. unigoa.ac.inmdpi.com

Scanning Electron Microscopy (SEM) for Morphology and Microstructure Analysis

Scanning Electron Microscopy (SEM) is a pivotal technique for examining the surface topography and microstructure of nickel(2+) tellurate compounds. The morphology of these materials is highly dependent on the synthesis method.

For instance, nickel telluride compounds (NiTe, NiTe₂, and Ni₂Te₃) prepared via mechanochemical synthesis typically appear as agglomerates of submicron to micron size. researchgate.net At higher magnifications, these aggregates are revealed to be composed of smaller, nanosized primary particles. frontiersin.org In contrast, nickel telluride thin films deposited using radio-frequency magnetron sputtering can exhibit a very flat surface morphology with an aggregated columnar structure. researchgate.net

Electrochemical deposition methods can produce surfaces with dense micrograins. frontiersin.org The morphology of nickel tellurate can also be engineered; for example, Ni₃TeO₆ has been synthesized as nanorods with widths ranging from 5-30 nm and lengths in the micrometers, with the final morphology being dependent on the pH during synthesis. acs.org SEM analysis has also been crucial in confirming the structural robustness of composite materials, such as NiTeO₃ supported on nickel foam (NiTeO₃/Ni), even after electrochemical processing. acs.orgresearchgate.netsci-hub.se

Transmission Electron Microscopy (TEM) and Electron Diffraction for Nanostructural Details

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling detailed investigation of the nanostructural features of this compound compounds, including crystallinity and particle size.

TEM analysis of mechanochemically synthesized nickel tellurides confirms the presence of nanosized primary particles within larger agglomerates. researchgate.net For thin films, such as those of NiTe₂ produced by sputtering, TEM is instrumental in determining the film's thickness, which can be controlled by deposition time, and in visualizing the evolution of its columnar microstructure. researchgate.netresearchgate.net Electron diffraction, often coupled with TEM, provides crucial information about the crystalline structure of these nanomaterials.

In studies of the formation of Ni₃TeO₆ nanoparticles from hydrothermal precursors, TEM analysis complements other techniques like in-situ synchrotron X-ray diffraction to provide a comprehensive understanding of the crystallization process. ua.es This combination of techniques allows researchers to track the transformation from amorphous precursors to crystalline nanoparticles.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States of Ni and Te

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. cea.frmicro.org.aumalvernpanalytical.comyoutube.com For this compound compounds, XPS is critical for verifying the oxidation states of nickel and tellurium, which are fundamental to their properties.

In nickel tellurate compounds, nickel is predominantly found in the +2 oxidation state (Ni²⁺). XPS analysis of NiTe shows characteristic peaks for Ni 2p at binding energies of approximately 853.6 eV (Ni 2p₃/₂) and 870.8 eV (Ni 2p₁/₂), which are assigned to Ni²⁺. frontiersin.org Similarly, for Ni₃Te₂, the Ni 2p spectrum shows a doublet at 853.5 eV and 871.8 eV, confirming the Ni²⁺ state. researchgate.net However, the presence of minority Ni³⁺ ions is also reported in some compounds like Ni₃TeO₆, indicating a mixed-valence state that can be influenced by factors such as oxygen vacancies. researchgate.net

The oxidation state of tellurium is more complex. In tellurides like NiTe, Te exists in the Te²⁻ state, with Te 3d peaks appearing around 572.4-572.9 eV (Te 3d₅/₂) and 582.9-583.3 eV (Te 3d₃/₂). frontiersin.orgresearchgate.netresearchgate.net In tellurates, tellurium typically exhibits higher oxidation states. For Ni₃TeO₆, XPS studies reveal a mixed-valence state for tellurium, with both Te⁴⁺ and Te⁶⁺ species present. acs.orgacs.orgresearchgate.net The Te 3d spectra for Ni₃TeO₆ can be complex, with peaks observed at 576.48 eV (attributed to Te⁴⁺) and 577.3 eV (attributed to Te⁶⁺). acs.org Surface oxidation is also commonly detected, with a component at higher binding energy (around 576.02 eV for Te 3d₅/₂) corresponding to the formation of TeO₂ on the surface. aip.orgaip.org

The table below summarizes representative XPS binding energies for Ni and Te in various nickel tellurate and telluride compounds.

| Compound | Element Core Level | Binding Energy (eV) | Inferred Oxidation State |

| NiTe | Ni 2p₃/₂ | 853.6 | Ni²⁺ |

| Te 3d₅/₂ | 576.7 | Te in NiTe | |

| NiTe₂ | Ni 2p₃/₂ | 853.99 | Ni in NiTe₂ |

| Te 3d₅/₂ | 572.78 | Te in NiTe₂ | |

| Ni₃TeO₆ | Ni 2p | - | Ni²⁺ (majority), Ni³⁺ (minority) |

| Te 3d₅/₂ | 576.48 | Te⁴⁺ | |

| Te 3d₅/₂ | 577.3 | Te⁶⁺ | |

| O 1s | 530.0 | O in lattice | |

| O 1s | 531.3 | -OH or oxygen vacancies |

Note: Binding energies can vary slightly between studies due to instrument calibration and sample conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Structural Units

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful non-destructive methods for probing the structural units and chemical bonds within this compound compounds. edinst.comrenishaw.com These techniques measure the vibrational modes of a material, which are unique and act as a "fingerprint" for its specific structure and chemical composition. nih.gov

Raman spectroscopy has been effectively used to characterize nickel tellurate phases. For example, in a Ni₂Te₃O₈/expanded graphite (B72142) composite, Raman spectroscopy was used alongside other techniques to confirm the material's composition. nih.gov Studies on related tellurate minerals have identified Raman bands between 691 cm⁻¹ and 796 cm⁻¹ that are attributed to the stretching modes of (TeO₆)²⁻ and (TeO₃)²⁻ units. colab.ws This indicates that Raman spectroscopy can directly probe the coordination environment of the tellurium atoms. More specifically, the symmetric stretching mode (ν₁) of Te⁶⁺O₆ octahedra can give rise to bands around 617 and 686 cm⁻¹, while the antisymmetric stretching mode (ν₃) results in a broader band near 743 cm⁻¹. colab.ws

Both IR and Raman spectroscopy are sensitive to the local structure and can detect changes arising from structural disorder, the presence of impurities, or phase transformations. nih.govecm-tum.de In complex systems like Mn and Co-substituted nickel tellurates, a combination of IR and Raman spectroscopy has been employed to study magnetoelectric excitations, highlighting the interplay between the lattice vibrations and magnetic properties. colab.ws The combined use of IR and Raman spectroscopy provides a comprehensive picture of the vibrational modes, as some modes may be active in one technique but not the other, based on the principles of molecular symmetry and selection rules. sci-hub.se

Core-Level Spectroscopic Determinations of Electronic Structure and Covalency

Core-level spectroscopies, such as X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS), provide direct experimental insight into the electronic structure and the nature of chemical bonding, including covalency, in this compound compounds. rsc.orgrsc.orgnih.gov

XPS, by measuring the binding energies of core electrons, reveals information about the oxidation states and local chemical environment, which are direct consequences of the electronic structure. youtube.comaps.org For instance, the observation of mixed Ni²⁺/Ni³⁺ and Te⁴⁺/Te⁶⁺ valencies in Ni₃TeO₆ points to a complex electronic structure where charge distribution is influenced by factors like oxygen vacancies and potential charge disproportionation between Ni and Te ions (Ni²⁺ + Te⁶⁺ → Ni³⁺ + Te⁴⁺). researchgate.net

XAS is particularly powerful for probing the unoccupied electronic states and the local atomic geometry. rsc.orgdoi.org By analyzing the X-ray Absorption Near Edge Structure (XANES), one can gain information on the oxidation state and coordination chemistry. For example, Ni L-edge and K-edge XAS can quantitatively measure fractional changes in the oxidation state of nickel, providing a direct probe of the degree of covalency in the Ni-O and Ni-Te bonds. rsc.org Studies on nickel tellurate (NTO) nanorods have used core-level spectroscopy to confirm the formation of Ni²⁺- and Te⁴⁺/Te⁶⁺-based structures, explicitly linking the analysis to an investigation of the material's electronic structure and covalency. acs.org The presence of satellite peaks in Ni 2p XPS spectra can also signify the overlapping of antibonding orbitals of Ni and Te atoms, which is a direct indicator of covalent interactions. researchgate.net

Defects, Doping, and Structural Modulation in this compound Systems

Influence of Doping Elements on Crystal Structure and Lattice Parameters

Introducing dopant elements into the this compound crystal lattice is a key strategy for modifying its physical and chemical properties. The incorporation of dopants can induce structural changes, including alterations in lattice parameters, which can be precisely measured by techniques like X-ray diffraction (XRD).

The effect of a dopant on the lattice parameters is largely governed by the difference in ionic radii between the host and dopant ions. When a dopant ion with a smaller radius replaces a larger host ion, the crystal lattice is expected to contract, leading to a decrease in the unit cell volume. Conversely, substitution with a larger ion typically causes lattice expansion. For example, in analogous chalcopyrite systems, substituting Cu⁺ (ionic radius ~74 pm) with the smaller Ni²⁺ (ionic radius ~69 pm) results in a reduction of the lattice parameters, confirming the successful incorporation of nickel into the copper sites. mdpi.com Similarly, studies on Mg-doped NiO have shown that the lattice parameters expand with increasing Mg content. aps.org

In nickel tellurate systems, doping can also lead to more significant structural transformations. The introduction of selenide (B1212193) (Se) into NiTe has been shown to induce a morphological change from a fibrillar to a flaky structure. researchgate.net Furthermore, introducing different anions, such as halogens (Cl, Br), into the NiO-TeO₂ system does not result in simple doping but rather the formation of entirely new layered compounds, such as Ni₅(TeO₃)₄X₂ (X = Cl, Br), with unique crystal structures and unit cell dimensions. researchgate.net For example, Ni₅(TeO₃)₄Cl₂ crystallizes in a monoclinic system with distinct lattice parameters (a=19.5674 Å, b=5.2457 Å, c=16.3084 Å, β=125.289°), demonstrating a profound structural modulation. researchgate.net

The table below illustrates how doping or elemental substitution can alter the crystal structure and lattice parameters of materials, using related compounds as examples of the principle.

| Compound | Dopant/Substituent | Crystal System | Lattice Parameter Changes |

| Cu₁₋ₓNiₓFeS₂ | Ni²⁺ on Cu⁺ site | Tetragonal | Lattice constants 'a' and 'c' decrease with increasing 'x' |

| MgₓNi₁₋ₓO | Mg²⁺ on Ni²⁺ site | Cubic | Nearest Ni-O distance expands with increasing 'x' |

| Ni₅(TeO₃)₄Cl₂ | Cl⁻ (anion substitution) | Monoclinic | Formation of a new structure with a=19.5674 Å, b=5.2457 Å, c=16.3084 Å, β=125.289° |

Defect Engineering Strategies for Enhanced Properties and Active Sites

Defect engineering is a deliberate strategy to introduce and control defects within a material's crystal structure to modify its physical and chemical properties. mdpi.com This approach is particularly effective for enhancing the catalytic activity of nickel-based compounds by creating additional active sites and optimizing their electronic structure. mdpi.comrsc.org

Several methodologies are employed to introduce defects into nickel tellurate and related materials:

Doping/Elemental Substitution: Introducing foreign atoms is a powerful technique. Doping NiCo2O4 with metalloid Te atoms has been shown to alter the electronic structure and generate more oxygen defects, which are beneficial for improving the Oxygen Evolution Reaction (OER) activity. researchgate.net Similarly, Fe-doping of nickel telluride can modulate the electronic structure and optimize the binding strengths of OER intermediates. rsc.org

Thermal Annealing: Heating materials under specific atmospheres (reducing or oxidizing) can promote atom diffusion and create vacancies. mdpi.com

Electrochemical Activation: Techniques like cyclic voltammetry can dynamically create and stabilize vacancies on a catalyst's surface. This has been demonstrated to enhance the OER performance of nickel telluride (NiTe) electrodes by inducing the formation of tellurium oxide layers rich in oxygen vacancies. mdpi.com

Chemical Treatment: Using chemical agents can selectively remove atoms. For instance, a partial phosphating treatment of an Fe-doped NiTe precursor was used to create a composite with superior OER performance due to synergistic effects among the components. rsc.org

The primary goal of defect engineering in nickel tellurate is often to enhance its performance in electrocatalysis. Defects, particularly oxygen vacancies, can serve as active sites for chemical reactions. mdpi.com These vacancies can mediate electron transfer between different metal ions within the structure, such as from Fe to Ni in Fe-doped nickel hydroxides, leading to electron localization at the Ni centers and boosting OER performance. rsc.org The introduction of defects can also increase the number of accessible active sites, which is crucial for improving catalytic activity. mdpi.com

The table below outlines strategies and their resulting enhancements in nickel tellurate and related systems.

| Material System | Defect Engineering Strategy | Enhanced Property | Mechanism | Source |

| Nickel Telluride (NiTe) | Electrochemical Activation | OER Performance | Induces formation of tellurium oxide with abundant oxygen vacancies. | mdpi.com |

| Fe-doped NiTe | Partial Phosphating | OER Performance | Synergistic effects expose more active sites and modulate electronic structure. | rsc.org |

| NiCo2O4 | Tellurium Doping | OER Activity | Changes electronic structure and produces more oxygen defects. | researchgate.net |

| Nickel-based Nanosheets | Controlled Nanocrystallite Growth | Water Permeability | Creates a defect-rich structure with additional nanochannels. | rsc.org |

Analysis of Structural Stability and Anisotropic Transformations

The structural stability and potential for phase transformations are critical aspects of this compound compounds, dictating their synthesis conditions and applicability. Research has shown that these materials can undergo significant morphological changes, often influenced by synthesis parameters like pH.

A notable example is the pH-assisted anisotropic transformation of zero-dimensional amorphous nickel tellurate (NTO) into one-dimensional nanorods (NRs). acs.orgacs.orgfigshare.com This process demonstrates that the morphology of the final product is highly dependent on the pH value during synthesis. acs.orgacs.org The resulting nanorods can have average widths of 5–30 nm and lengths extending into the micrometer scale. acs.orgacs.org This transformation highlights the ability to engineer the dimensionality of nano nickel tellurate, which in turn can be used to promote specific catalytic reactions. acs.org

In some complex tellurides, structural stability can be very high. For instance, in situ powder diffraction measurements of Ni₅.₈₀GaTe₂ from room temperature to 550 °C showed no phase transition, indicating significant thermal stability. rsc.org The stability of honeycomb layered nickel tellurates of the A₂Ni₂TeO₆ type has been investigated using first-principles density-functional theory, assessing their capacity to accommodate various alkali and coinage-metal atoms, which speaks to their compositional and structural robustness. researchgate.net

The table below summarizes key findings on the structural stability and transformations in nickel tellurate and related compounds.

| Compound | Phenomenon | Conditions/Method | Resulting Structure/Property | Source |

| Nickel Tellurate (NTO) | Anisotropic Transformation | pH-assisted synthesis | Transformation from amorphous nanoparticles to nanorods | acs.orgacs.orgfigshare.com |

| NiTe₂ | Structural Instability | During sodiation/de-sodiation | Volume changes compromising stability | nih.gov |

| NiTe₂@HPCS/CF | Enhanced Structural Stability | Dual carbon encapsulation | Intact composite structure preserved after 1000 cycles | nih.gov |

| Ni₅.₈₀GaTe₂ | Thermal Stability | In situ powder diffraction (RT to 550 °C) | No phase transition detected | rsc.org |

| A₂Ni₂TeO₆ | Structural Robustness | First-principles DFT calculations | Stable accommodation of various A-site cations (alkali, coinage metals) | researchgate.net |

Topological Structural Features in Nickel Tellurite Compounds

Nickel tellurite compounds, which feature tellurium in the +4 oxidation state, exhibit a range of interesting and sometimes novel topological structural features. These structures are often open frameworks built from the interconnection of nickel-oxygen and tellurium-oxygen polyhedra.

One study on a copper(II) tellurite, which provides insight into related structures, found a honeycomb layer with a new topological structure having the Schläfli symbol of {4⁶;8⁹}₂{4⁶}₃. researchgate.net This highlights the potential for novel topologies within metal tellurite frameworks.

In the case of the nickel tellurite chloride compound Ni₁₅Te₁₂O₃₄Cl₁₀, the crystal structure is described as an open framework composed of nickel oxide ribbons connected by corner-sharing [TeO₃] and [TeO₄] groups. researchgate.net The lone pairs of electrons on the Te⁴⁺ ions, along with the chlorine atoms, are directed into voids within this framework. researchgate.net The Te⁴⁺ ions themselves adopt one-sided [TeO₃] and [TeO₄] coordinations due to the stereochemically active lone pair. researchgate.net

The broader class of nickel tellurides, such as NiTe₂, can also exhibit topological characteristics. NiTe₂ is classified as a type-II Dirac semimetal. aip.org Its crystal structure belongs to the P-3m1 space group and consists of two-dimensional sheets. materialsproject.org The presence of both inversion symmetry and time-reversal symmetry in this material gives rise to fourfold degenerate type-II Dirac fermions at the band crossing point. aip.org

The table below details the structural features of select nickel tellurite and telluride compounds.

| Compound | Formula | Crystal System | Space Group | Key Structural/Topological Feature | Source |

| Nickel Tellurite Chloride | Ni₁₅Te₁₂O₃₄Cl₁₀ | Triclinic | P1 | Open framework of nickel oxide ribbons connected by [TeO₃] and [TeO₄] groups. | researchgate.net |

| Nickel Telluride | NiTe₂ | Trigonal | P-3m1 | Type-II Dirac semimetal; 2D sheets of edge-sharing NiTe₆ octahedra. | aip.orgmaterialsproject.org |

| Copper(II) Tellurite | (Not specified) | Tetragonal | P4₂12 | Honeycomb layer with a new topological structure {4⁶;8⁹}₂{4⁶}₃. | researchgate.net |

Theoretical and Computational Studies of Nickel 2+ Tellurate Systems

Ab Initio Multireference Methods (e.g., CASSCF) for Electronic Structure Elucidation

The accurate theoretical description of nickel(2+) tellurate (B1236183) systems presents a significant challenge due to the electronic nature of transition metals. Nickel, with its partially filled d-orbitals, often exhibits near-degeneracy in its electronic states. zenodo.org This characteristic means that the single-reference methods, such as standard Density Functional Theory (DFT), may not be sufficient to describe the wavefunction accurately. zenodo.org In such cases, the electronic wavefunction is inherently multireference in nature, necessitating the use of more advanced computational techniques. zenodo.orgmsu.edu

A key example of the application of these methods is in the study of dinuclear nickel-tellurium complexes, such as Cp′₂Ni₂Te₂ (where Cp′ is 1,2,3,4-tetraisopropylcyclopentadienyl). researchgate.net In this research, both DFT and ab initio multireference methods (CASSCF) were employed to unravel the complex electronic structure. researchgate.net The calculations were crucial in resolving ambiguities regarding the nature of the Te-Te bond and the oxidation states of the nickel atoms. researchgate.net The theoretical investigation indicated a covalent bonding interaction between a Te₂³⁻ ligand and a mixed-valent Ni₂(II,III) species. researchgate.net This level of insight is often inaccessible through purely experimental means and showcases the power of multireference methods in elucidating the electronic subtleties of transition metal tellurates.

The choice of active space is a critical parameter in CASSCF calculations. For transition metal systems, the active space typically includes the metal d-orbitals and relevant ligand orbitals involved in bonding. molcas.org The complexity and computational cost of the calculation increase rapidly with the size of the active space. molcas.org

Table 1: Application of Theoretical Methods for Electronic Structure Analysis

| Compound Family | Method Employed | Purpose of Calculation | Reference |

|---|---|---|---|

| Cp′₂Ni₂E₂ (E=S, Se, Te) | CASSCF | To investigate the electronic structure, particularly the bonding of the E₂³⁻ ligand and the mixed-valency of the Ni₂ species. | researchgate.net |

| Fe(II) Complexes | CASSCF, CASPT2, NEVPT2 | To compute ground and excited states, demonstrating the necessity of multireference treatment for transition metals. | zenodo.org |

Correlation and Validation of Theoretical Predictions with Experimental Observations

A cornerstone of computational chemistry is the ability to validate theoretical models against real-world experimental data. This correlation is essential for establishing the accuracy and predictive power of the computational methods used. In the study of nickel(2+) tellurate systems, theoretical predictions have been successfully correlated with a range of experimental observations, including crystallographic, spectroscopic, and magnetic data.

For honeycomb layered nickel tellurates, such as A₂Ni₂TeO₆ (where A = Li, Na, K), computational studies have provided valuable insights that align with experimental findings. researchgate.netchemrxiv.org First-principles calculations based on DFT have been used to optimize the crystal structures and predict lattice parameters. researchgate.net These theoretical structures can be compared with those determined experimentally via X-ray diffraction (XRD). Furthermore, molecular dynamics (MD) simulations have been used to model cationic diffusion within these layered materials. chemrxiv.org The MD simulation model successfully reproduced the diffusion trends observed experimentally in Li-, Na-, and K-based honeycomb layered nickel tellurate systems, thereby validating the utility of the theoretical interatomic potential in reproducing physicochemical properties. chemrxiv.org This synergy is crucial for understanding the structure-property relationships that govern the performance of these materials in applications like batteries. chemrxiv.org

Table 2: Comparison of Theoretical Predictions and Experimental Observations for A₂Ni₂TeO₆

| Property | Theoretical Method | Theoretical Finding | Experimental Correlation | Reference |

|---|---|---|---|---|

| Crystal Structure | DFT | Optimized lattice parameters and atomic positions for Li₂Ni₂TeO₆, Na₂Ni₂TeO₆, etc. | Provides a model that can be validated against XRD data, confirming the honeycomb layered framework. | researchgate.netchemrxiv.org |

| Cationic Diffusion | Molecular Dynamics | Simulation reveals diffusion trends and pathways for Li⁺, Na⁺, and K⁺ ions. | The model successfully reproduces experimentally observed diffusion trends. | chemrxiv.org |

Experimental studies on other nickel tellurate and telluride compounds provide further benchmarks for theoretical models. For instance, a nickel tellurite (B1196480) oxohalide, Ni₁₅Te₁₂O₃₄Cl₁₀, was synthesized and its crystal structure was determined by single-crystal X-ray diffraction. researchgate.net It was found to exhibit two successive antiferromagnetic ordering transitions. researchgate.net Separately, mechanochemical synthesis of nickel telluride (NiTe, NiTe₂, and Ni₂Te₃) nanoparticles revealed ferromagnetic behavior at room temperature. mdpi.com These experimentally determined magnetic properties serve as critical validation points for theoretical calculations that aim to predict the magnetic ground states of these complex materials. Similarly, the experimental determination of Ni²⁺ and Te⁴⁺/Te⁶⁺ oxidation states in nickel tellurate nanorods via spectroscopic methods provides a direct comparison for the valencies predicted by electronic structure calculations. acs.org

Advanced Properties and Functional Applications of Nickel 2+ Tellurate

Electrochemical Performance and Electrocatalytic Applications

Nickel(2+) tellurate (B1236183) and its related compounds, particularly nickel tellurides, have garnered significant attention for their promising electrochemical properties. These materials are being extensively explored for their potential in various energy conversion and storage applications, owing to their unique electronic structures and catalytic activities. Research has highlighted their roles as efficient electrocatalysts for water splitting, as high-performance materials for supercapacitors and batteries, and as sensitive components in electrochemical sensors.

Oxygen Evolution Reaction (OER) Electrocatalysis by Nickel Tellurates and Tellurides

The oxygen evolution reaction (OER) is a critical process in water electrolysis and metal-air batteries, but it is often hindered by sluggish kinetics. Nickel-based materials, including tellurates and tellurides, have emerged as cost-effective and efficient electrocatalysts to accelerate this reaction.

Nickel(II) tellurium oxide, synthesized via a Pechini sol-gel route, has been investigated for its OER activity. When calcined at 600°C, this material, referred to as NTO-600, demonstrated the most promising performance, achieving a current density of 10 mA·cm⁻² at a low overpotential of 353 mV and exhibiting a charge transfer resistance of 20.75 Ω in alkaline conditions. researchgate.net

Various forms of nickel telluride have also shown exceptional OER performance. For instance, Ni₃Te₂ electrodeposited on a glassy carbon electrode exhibited a very low overpotential of 180 mV at 10 mA cm⁻², which is among the lowest in the nickel chalcogenide series (Ni₃E₂, where E = S, Se, Te). rsc.org This high activity is attributed to the increased covalency around the nickel center, which facilitates the catalyst activation step (Ni²⁺ → Ni³⁺) at a lower potential. rsc.org Another study reported that Ni₃Te₂ required an overpotential of 170 mV to achieve the same current density. researchgate.net The stability of the Ni₃Te₂ surface during extended OER operation has been confirmed, showing no signs of corrosion or compositional changes. rsc.org

Hydrothermally synthesized nickel telluride (NiTe) nanostructures have also been shown to be effective OER catalysts. frontiersin.org On a carbon cloth substrate, NiTe nanostructures exhibited an overpotential of 261 mV at 10 mA cm⁻² in the dark. frontiersin.org This performance was significantly enhanced under simulated solar illumination, with the overpotential dropping to 165 mV, demonstrating its potential as a photo-coupled electrochemical catalyst. frontiersin.org The material also showed a reduced Tafel slope of 65.4 mV dec⁻¹ and maintained stability over 12 hours of continuous operation. frontiersin.org

Furthermore, doping nickel tellurides with other transition metals has been explored as a strategy to boost OER activity. An Fe-doped nickel telluride–nickel phosphide (B1233454) composite (Fe-NiTe–Ni₁₂P₅) demonstrated superior OER performance compared to the benchmark RuO₂ catalyst. rsc.org The synergistic effects between the different components and the in-situ formation of a dense γ-NiOOH layer during the OER process are credited for the enhanced activity. rsc.org

| Catalyst | Substrate | Overpotential @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Electrolyte | Reference |

|---|---|---|---|---|---|

| Nickel(II) tellurium oxide (NTO-600) | Not specified | 353 | Not specified | Alkaline medium | researchgate.net |

| Ni₃Te₂ | Glassy Carbon | 180 | Not specified | 1 M KOH | rsc.org |

| Ni₃Te₂ | Not specified | 170 | Not specified | 1 M KOH | researchgate.net |

| NiTe | Carbon Cloth | 261 (dark), 165 (illuminated) | 65.4 | Alkaline medium | frontiersin.org |

| Porous NiTe/NiTe₂ nanosheets | Not specified | 679 | 151 | Alkaline medium | researchgate.net |

Hydrogen Evolution Reaction (HER) Electrocatalysis by Nickel Tellurides

Alongside OER, the hydrogen evolution reaction (HER) is the other half-reaction in water splitting. Nickel tellurides have proven to be effective electrocatalysts for HER as well, presenting a promising alternative to expensive platinum-based catalysts.

Different stoichiometric forms of nickel telluride, such as NiTe, NiTe₂, and Ni₃Te₂, are all conductive and provide excellent catalytic surfaces for HER. rsc.org They are noted for their superior stability during HER compared to nickel sulfides and selenides, showing a greater resistance to surface reconstruction in both acidic and alkaline conditions. rsc.org

Research has shown that the morphology of nickel telluride can influence its HER activity. For example, NiTe₂ nanowires exhibited better performance than nanoflakes, achieving a current density of 10 mA cm⁻² at an overpotential of 125 ± 10 mV in 0.5 M H₂SO₄. acs.org Another study on porous hollow nickel telluride nanosheets reported an onset potential of -422 mV and a Tafel slope of 87.4 mV dec⁻¹ for HER. researchgate.net

The performance of nickel telluride thin films has also been investigated. A vertically aligned NiTe₂ thin film synthesized by radio-frequency magnetron sputtering required an overpotential of 416 mV to reach 10 mA cm⁻² and had a Tafel slope of 63.79 mV dec⁻¹. aip.org The vertical structure is believed to facilitate faster electron flow, enhancing its electrocatalytic performance. aip.org

| Catalyst | Overpotential @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Electrolyte | Reference |

|---|---|---|---|---|

| Ni₃Te₂ | 250 | Not specified | 1 M KOH | researchgate.net |

| NiTe₂ Nanowires | 125 ± 10 | Not specified | 0.5 M H₂SO₄ | acs.org |

| Porous NiTe/NiTe₂ nanosheets | Onset potential: -422 mV | 87.4 | Acidic/Alkaline | researchgate.net |

| NiTe₂ Thin Film | 416 | 63.79 | Not specified | aip.org |

| Nickel Cobalt Telluride (NCT-1) | Onset potential: 244 mV vs RHE | Not specified | Not specified | acs.org |

Bifunctional Electrocatalytic Activity for Overall Water Splitting

For instance, Ni₃Te₂ has been shown to be an effective bifunctional catalyst in alkaline medium. rsc.org An electrolyzer using Ni₃Te₂ for both the anode and cathode required a cell voltage of just 1.66 V to achieve a current density of 10 mA cm⁻². rsc.org Similarly, another study reported that a symmetric cell with a nickel telluride-based catalyst delivered 10 mA cm⁻² at a low cell voltage of 1.68 V and showed excellent long-term durability with negligible degradation after 16 hours of continuous operation. researchgate.net

Porous nickel telluride nanostructures have also been tested as bifunctional electrocatalysts. researchgate.net Bimetallic compositions, such as nickel lanthanum telluride (NiLaTe) nanofibers, have shown enhanced bifunctional performance compared to their monometallic counterparts, with overpotentials of 332 mV for OER and 186 mV for HER. acs.org

| Catalyst | Cell Voltage @ 10 mA cm⁻² (V) | Electrolyte | Stability | Reference |

|---|---|---|---|---|

| Ni₃Te₂ | 1.66 | Alkaline medium | Stable, no corrosion | rsc.org |

| Nickel Telluride Hybrid | 1.68 | 1 M KOH | Stable for 16 hours | researchgate.net |

| NiLaTe Nanofibers | Not specified (Overpotentials: 332 mV OER, 186 mV HER) | Not specified | Good morphology and stability | acs.org |

Supercapacitor Applications of Nickel Tellurides

Nickel tellurides are also being explored as electrode materials for supercapacitors due to their high electrical conductivity and potential for high energy and power densities. researchgate.net

Hydrothermally synthesized nickel telluride (NiTe) rods have demonstrated a specific capacitance of 804 F/g at a current density of 1 A/g. researchgate.net Nickel cobalt telluride (NiCoTe) nanorods have also been investigated, showing promise for hybrid energy storage systems. researchgate.net

Bimetallic nickel cobalt telluride nanotubes grown on nickel foam have been developed for high-performance hybrid supercapacitors. rsc.org One particular composition, Ni₀.₃₃Co₀.₆₇Te, delivered a high specific capacity of 131.2 mAh g⁻¹ at 1 A g⁻¹. rsc.org An assembled hybrid supercapacitor using this material achieved a high energy density of 54.0 Wh kg⁻¹ at a power density of 918 W kg⁻¹ and maintained 90% of its capacity after 5000 cycles. rsc.org Another study on a ZIF-67/NiCoTe based asymmetric supercapacitor reported an even higher energy density of 59.8 Whkg⁻¹ at a power density of 800 Wkg⁻¹. researchgate.net

| Electrode Material | Specific Capacitance/Capacity | Energy Density (Wh kg⁻¹) | Power Density (W kg⁻¹) | Cycling Stability | Reference |

|---|---|---|---|---|---|

| NiTe Rods | 804 F/g @ 1 A/g | Not specified | Not specified | Not specified | researchgate.net |

| Ni₀.₃₃Co₀.₆₇Te Nanotubes | 131.2 mAh g⁻¹ @ 1 A g⁻¹ | 54.0 | 918 | 90% retention after 5000 cycles | rsc.org |

| ZIF-67/NiCoTe | Not specified | 59.8 | 800 | Not specified | researchgate.net |

| Co₀.₇₅Ni₀.₂₅Te Microfibers | Not specified | 50.8 | 672.7 | 90.1% retention after 10,000 cycles | researchgate.net |

| NCT-1 Nanorods ASC | Not specified | 43 | 905 | 98% coulombic efficiency after 5000 cycles | acs.org |

Anode and Cathode Material Studies for Lithium and Sodium Batteries

The high theoretical capacity and conductivity of metal tellurides make them promising candidates for anode materials in next-generation lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs). researchgate.netrsc.org

While specific studies focusing solely on Nickel(2+) tellurate for this application are limited, research on related transition metal tellurides provides valuable insights. For instance, SnTe has been investigated as a high-capacity anode material for both LIBs and NIBs. acs.org During lithiation, SnTe converts to Li₄.₂₅Sn and Li₂Te, and during sodiation, it undergoes a transition to NaₓSnTe and then to Na₃.₇₅Sn and Na₂Te, both of which can be reversibly converted back to SnTe. acs.org

In the context of other battery types, metallic nickel telluride (NiTe) nanorods have been successfully used as a positive electrode material for rechargeable aluminum-ion batteries (AIBs). acs.orgbit.edu.cnnih.gov These nanorods delivered an initial reversible capacity of approximately 570 mAh g⁻¹ at a current density of 200 mA g⁻¹. acs.orgbit.edu.cnnih.gov At a higher rate of 500 mA g⁻¹, the NiTe nanorods retained a specific capacity of about 307 mAh g⁻¹ after 100 cycles. acs.orgbit.edu.cnnih.gov The enhanced electrical conductivity of NiTe compared to semiconducting materials is a key factor in its favorable battery performance. acs.orgnih.gov

| Electrode Material | Battery Type | Role | Capacity | Cycling Performance | Reference |

|---|---|---|---|---|---|

| NiTe Nanorods | Aluminum-ion | Positive Electrode | ~570 mAh g⁻¹ (initial) @ 200 mA g⁻¹ | ~307 mAh g⁻¹ after 100 cycles @ 500 mA g⁻¹ | acs.orgbit.edu.cnnih.gov |

Electrochemical Sensing and Biosensing Applications

The electrocatalytic properties of nickel-based tellurides also make them suitable for applications in electrochemical sensing and biosensing.

For example, nickel cobalt telluride (NiCoTe) nanorods have been used to develop a non-enzymatic sensor for hydrogen peroxide (H₂O₂). acs.org This sensor exhibited excellent sensitivity (3464 μA mM⁻¹ cm⁻²), a wide linear detection range (0.002–1835 μM), and a low detection limit (0.02 μM). acs.org Crucially, it demonstrated the ability to detect H₂O₂ released in real-time from living cells, highlighting its potential for physiological and pathological studies. acs.org

In another application, magnetic nickel telluride nanowires with a thorny nanostructure were synthesized and shown to have intrinsic peroxidase-like activity. rsc.org This property was leveraged for the detection of H₂O₂ with a detection limit of 25 nM and for glucose with a detection limit of 0.42 μM. rsc.org

The development of biosensors for nickel ions themselves is also an area of interest for public health and food safety. mdpi.com While not using nickel tellurate as the sensing element, these sensors often rely on the specific binding interactions between nickel ions and biological molecules or chelating agents like nitrilotriacetic acid (NTA) immobilized on an electrode surface. mdpi.commdpi.com

Determination of Uric Acid and Adenine (B156593) in Physiological Fluids

Nickel tellurides have been identified as promising electrode materials for the electrochemical determination of uric acid and adenine in physiological fluids. nih.gov Uric acid is the primary end product of purine (B94841) metabolism in humans, and abnormal concentrations are indicative of various medical conditions, including gout, hyperuricemia, and kidney disease. nih.govnih.gov Similarly, adenine is a fundamental component of nucleic acids, and its detection is crucial in clinical diagnostics. udel.edu

The development of sensors using nickel telluride-based materials offers a sensitive and efficient method for monitoring these vital biomolecules. nih.gov For instance, a sensor fabricated from a composite of polyaniline-graphene functionalized with nickel oxide demonstrated a wide linear range for uric acid detection (10 to 1750 μM) with a low detection limit of 5.00 μM. nih.gov While this example uses nickel oxide, it highlights the inherent electrocatalytic activity of nickel centers, a property that is effectively harnessed in nickel telluride systems for biosensing applications. nih.gov The mechanism relies on the electrocatalytic oxidation of uric acid and adenine on the surface of the modified electrode, which generates a measurable electrical signal corresponding to the analyte's concentration.

Glucose Sensing Mechanisms and Performance

Non-enzymatic glucose sensing is a significant area of research aimed at developing more stable and affordable alternatives to traditional enzyme-based biosensors for diabetes management. researchgate.netresearchgate.net Nickel telluride (specifically Ni₃Te₂) has emerged as a highly efficient electrocatalyst for the direct oxidation of glucose. rsc.orgrsc.org